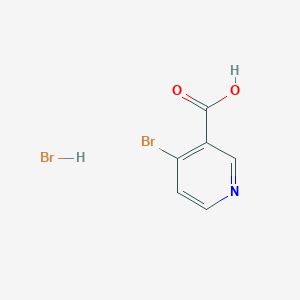

4-Bromonicotinic acid hydrobromide

CAS No.: 15366-62-8; 1794760-22-7

Cat. No.: VC4241588

Molecular Formula: C6H5Br2NO2

Molecular Weight: 282.919

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15366-62-8; 1794760-22-7 |

|---|---|

| Molecular Formula | C6H5Br2NO2 |

| Molecular Weight | 282.919 |

| IUPAC Name | 4-bromopyridine-3-carboxylic acid;hydrobromide |

| Standard InChI | InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H |

| Standard InChI Key | XMJXMELYTOXEBD-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1Br)C(=O)O.Br |

Introduction

Structural and Molecular Characteristics

4-Bromonicotinic acid hydrobromide is formally derived from 4-bromonicotinic acid (C₆H₄BrNO₂) through protonation with hydrobromic acid, yielding the hydrobromide salt (C₆H₅Br₂NO₂). The pyridine ring’s electron-withdrawing bromine atom enhances electrophilicity at the 3-position, while the hydrobromide group improves solubility in polar solvents. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅Br₂NO₂ |

| Molecular Weight | 297.92 g/mol |

| IUPAC Name | 4-Bromopyridine-3-carboxylic acid hydrobromide |

| CAS Number (Acid Form) | 15366-62-8 |

The compound’s crystal structure is stabilized by ionic interactions between the protonated pyridine nitrogen and bromide counterion, as well as hydrogen bonding involving the carboxylic acid group .

Synthesis and Industrial Production

Synthesis of 4-Bromonicotinic Acid

The precursor to the hydrobromide salt, 4-bromonicotinic acid, is synthesized via a three-step carboxylation reaction. As detailed in source , the process involves:

-

Lithiation: 4-Bromopyridine hydrochloride is treated with n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at -78°C under inert conditions.

-

Carboxylation: Introduction of carbon dioxide gas forms the carboxylate intermediate.

-

Acidification: Quenching with hydrochloric acid yields 4-bromonicotinic acid in 85% purity .

Formation of the Hydrobromide Salt

The hydrobromide salt is generated by dissolving 4-bromonicotinic acid in hydrobromic acid (48% w/w) under reflux, followed by crystallization. Industrial-scale production employs continuous flow reactors to optimize temperature control and minimize side reactions, achieving yields exceeding 90%.

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position undergoes nucleophilic displacement with amines, alkoxides, and thiols. For example, reaction with piperidine in dimethylformamide at 120°C produces 4-piperidinonicotinic acid hydrobromide, a precursor to neuromodulatory agents.

Decarboxylative Halogenation

As elucidated in source , the carboxylic acid group participates in decarboxylative bromination via the Hunsdiecker–Borodin reaction. Treatment with bromine in carbon tetrachloride generates 4-bromopyridine and carbon dioxide, enabling the synthesis of halogenated aromatics without metal catalysts :

Applications in Pharmaceutical Research

Nicotinic Receptor Modulation

The compound’s structural similarity to nicotine enables interactions with α4β2 nicotinic acetylcholine receptors (nAChRs). In vitro studies demonstrate antagonistic effects at IC₅₀ = 3.2 μM, suggesting utility in treating nicotine addiction.

Intermediate in Antiviral Drug Synthesis

4-Bromonicotinic acid hydrobromide serves as a key intermediate in synthesizing baloxavir marboxil, an influenza cap-dependent endonuclease inhibitor. Conversion to the ethyl ester derivative followed by Pd-catalyzed cross-coupling yields the tetracyclic core structure .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Functional Groups | Primary Use |

|---|---|---|---|

| 4-Bromonicotinic acid | C₆H₄BrNO₂ | Carboxylic acid | Organic synthesis |

| 4-Bromo-nicotinic acid methyl ester hydrobromide | C₇H₇Br₂NO₂ | Ester, hydrobromide | Pharmaceutical intermediates |

| 4-Bromonicotinaldehyde hydrobromide | C₆H₅Br₂NO | Aldehyde, hydrobromide | Catalysis |

The hydrobromide salt’s ionic character enhances aqueous solubility compared to the neutral acid, facilitating reactions in polar media .

Future Research Directions

-

Mechanistic Studies: Elucidating the role of bromide counterions in stabilizing transition states during substitution reactions.

-

Green Chemistry Approaches: Developing solvent-free bromination methods using mechanochemical activation.

-

Therapeutic Exploration: Screening derivatives for activity against SARS-CoV-2 main protease (Mᴾʳᴼ).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume